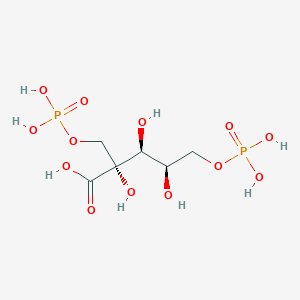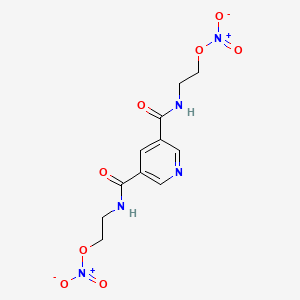
(+)-Dihydrocarveol
Descripción general
Descripción
Synthesis Analysis
Stereodivergent synthesis of (+)-Dihydrocarveol has been achieved through ketoreductases/ene-reductases catalyzed asymmetric reduction, allowing access to all eight stereoisomeric forms of dihydrocarveol with up to 95% diastereomeric excess values. This method has overcome challenges in convenient access to these stereoisomers, highlighting its significance in the field of asymmetric catalysis (Guo et al., 2018).
Molecular Structure Analysis
The carbon-13 NMR spectra of dihydrocarveol and dihydrocarvyl acetate stereoisomers have been characterized, with chemical shifts assigned considering steric and electronic substituent effects. This analysis aids in the differentiation and identification of dihydrocarveol stereoisomers, contributing to the understanding of its molecular structure (Bradesi et al., 1994).
Chemical Reactions and Properties
Dihydrocarveol undergoes oxidation reactions, as demonstrated by the oxidation of l-Dihydrocarveol and its acetate with selenium dioxide, leading to several reaction products including dihydrocarvone and novel compounds. These oxidation reactions reveal the chemical reactivity and potential transformation pathways of dihydrocarveol (Sakuda, 1961).
Physical Properties Analysis
The spectroscopic properties of dihydrocarveol diastereoisomers have been reinvestigated, providing insights into their 1H-NMR spectra which allow for unambiguous differentiation and conformation determination. Additionally, gas-phase FT-IR spectra and MS results contribute to a comprehensive understanding of dihydrocarveol's physical properties and its identification in essential oil analysis (Decouzon et al., 1990).
Chemical Properties Analysis
Dihydrocarveol derivatives exhibit biological activities, such as antifungal activity. A study on a series of dihydrocarveol esters revealed their fungicidal activity against phytopathogenic fungi, indicating the chemical properties of dihydrocarveol derivatives play a crucial role in enhancing biological activity (Mahajan & Saxena, 2005).
Aplicaciones Científicas De Investigación
Synthesis and Stereochemistry : Dihydrocarveol is used as a building block in the synthesis of natural products. A study demonstrated the stereodivergent synthesis of dihydrocarveol stereoisomers using ketoreductases/ene-reductases catalyzed asymmetric reduction (Guo et al., 2018).
Oxidation and Chemical Transformation : Research on the oxidation of l-Dihydrocarveol with selenium dioxide has led to the identification of new compounds, indicating its importance in chemical transformations (Sakuda, 1961).
Enzymatic Biotransformation : The biotransformation of carveols by Euglena gracilis Z demonstrates the potential of dihydrocarveol in biochemical studies. The process involves the conversion of carveols to dihydrocarveols via enzymatic pathways (Noma & Asakawa, 1992).
Identification and Characterization : Studies have focused on identifying dihydrocarveol stereoisomers and their acetates using techniques like Carbon-13 NMR Spectroscopy, providing insights into their structural properties (Bradesi et al., 1994).
Fungal Biotransformation : Dihydrocarveol is also produced through biotransformation using human skin fungi, highlighting its potential in the synthesis of chiral alcohols (Santos et al., 2018).
Environmental Degradation : The degradation of carvone in soil and water produces dihydrocarveol among other compounds, indicating its role in environmental processes (Huang et al., 2022).
Antifungal Activity : Dihydrocarveol derivatives have demonstrated antifungal activity, suggesting its application in pest control and agricultural sciences (Mahajan & Saxena, 2005).
Bioreduction Optimization : Response surface methodology has been used to optimize the asymmetric bioreduction of carvone to dihydrocarvone, a precursor of dihydrocarveol (Goretti et al., 2012).
Spectroscopic Properties : The spectroscopic properties of dihydrocarveol diastereoisomers have been reinvestigated, aiding in the differentiation and conformation determination of these isomers (Decouzon et al., 1990).
Metabolic Studies : In vivo studies have explored the metabolism of carvone in humans, identifying dihydrocarveol as a minor metabolite. This sheds light on its pharmacological and toxicological profile (Engel, 2001).
Propiedades
IUPAC Name |
(1S,2S,5S)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-11H,1,4-6H2,2-3H3/t8-,9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCZYMFUWVJCLI-GUBZILKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H](C[C@@H]1O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001030862, DTXSID40904694 | |
| Record name | Dihydrocarveol, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-Dihydrocarveol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22567-21-1, 38049-26-2, 17699-09-1, 619-01-2 | |
| Record name | cis-Dihydrocarveol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22567-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrocarveol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022567211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrocarveol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038049262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanol, 2-methyl-5-(1-methylethenyl)-, (1R,2R,5R)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dihydrocarveol, (+)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030862 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (+)-Dihydrocarveol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40904694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1α,2β,5α)-2-methyl-5-(1-methylvinyl)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | p-menth-8-en-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.615 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | [1S-(1α,2β,5α)]-2-methyl-5-(1-methylvinyl)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.971 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROCARVEOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6OW1F785H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIHYDROCARVEOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR76810L52 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is (+)-Dihydrocarveol?
A1: (+)-Dihydrocarveol is a monoterpenoid, a class of naturally occurring organic compounds derived from isoprene units. It is a chiral molecule, meaning it exists in two non-superimposable mirror image forms known as enantiomers. The (+) enantiomer is often found in essential oils from various plants, including spearmint.
Q2: What are the primary sources of (+)-Dihydrocarveol?
A2: (+)-Dihydrocarveol is found in the essential oils of several plants. It can be extracted from spearmint oil [] and is a major constituent of essential oil from Piper longum []. (+)-Dihydrocarveol has also been identified in Michelia alba flowers, particularly during the early stages of bud development [].
Q3: How is (+)-Dihydrocarveol produced commercially?
A3: While (+)-dihydrocarveol can be obtained through extraction from natural sources, a more efficient method for producing optically pure (+)-dihydrocarveol is through biocatalytic synthesis. This involves a two-step reduction reaction of (R)-carvone catalyzed by a biocatalyst [].
Q4: What is the stereochemistry of (+)-dihydrocarveol?
A4: Determining the exact stereochemistry of dihydrocarveol isomers, including (+)-dihydrocarveol, can be achieved using Carbon-13 Nuclear Magnetic Resonance (NMR) spectroscopy []. This technique allows for the differentiation of stereoisomers by analyzing their distinct carbon-13 chemical shifts.
Q5: Are there other isomers of dihydrocarveol?
A5: Yes, dihydrocarveol exists as four stereoisomers due to the presence of two chiral centers in the molecule. These isomers include (+)-dihydrocarveol, (-)-dihydrocarveol, (+)-neodihydrocarveol, and (-)-neodihydrocarveol [, , ]. Each isomer possesses unique properties and might be selectively produced or utilized in different biological systems.
Q6: Can microorganisms produce (+)-dihydrocarveol?
A6: Yes, several microorganisms can produce (+)-dihydrocarveol through biotransformation processes. For instance, Pseudomonas ovalis strain 6-1 can reduce (+)-carvone to a mixture of dihydrocarveol isomers, including (+)-dihydrocarveol [, ]. This microbial transformation pathway highlights the potential of using microorganisms for the sustainable production of (+)-dihydrocarveol.
Q7: Can (+)-dihydrocarveol be synthesized chemically?
A7: Yes, chemical synthesis of dihydrocarveol isomers, including (+)-dihydrocarveol, is possible. One approach involves the oxidation of l-dihydrocarveol and its acetate using selenium dioxide []. This reaction targets specific positions in the molecule, leading to the formation of various oxidation products, including dihydrocarvone, 8(9)-p-menthene-2,10-diol, and 8(9)-p-menthen-2-ol-10-al.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Methylpyrazino[2,3-f]quinoxaline](/img/structure/B1196021.png)








